molecular formula C11H10ClFN2 B2493328 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile CAS No. 169749-86-4

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile

Cat. No.: B2493328
CAS No.: 169749-86-4
M. Wt: 224.66
InChI Key: KRNSFPJOYYLZBL-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a cyclopropylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-methylpyridine, followed by halogenation to introduce the chlorine and fluorine substituents.

    Cyclopropylacetonitrile Introduction: The cyclopropylacetonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the cyclopropylacetonitrile moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter substituents on the pyridine ring.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the pyridine ring.

Scientific Research Applications

2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
  • 2-(5-Fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
  • 2-(4-Chloro-5-fluoro-2-methylpyridin-3-yl)-2-cyclopropylacetonitrile

Uniqueness

Compared to similar compounds, 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the pyridine ring, along with the cyclopropylacetonitrile group, provides distinct properties that can be advantageous in various applications.

Properties

IUPAC Name

2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2/c1-6-10(12)9(13)5-15-11(6)8(4-14)7-2-3-7/h5,7-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSFPJOYYLZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C(C#N)C2CC2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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